molecular formula C7H6FI B1304780 5-Fluoro-2-iodotoluene CAS No. 66256-28-8

5-Fluoro-2-iodotoluene

Cat. No.: B1304780
CAS No.: 66256-28-8
M. Wt: 236.02 g/mol
InChI Key: VWBMDRDQJLUMMS-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodotoluene: is an aromatic organic compound with the molecular formula C₇H₆FI and a molecular weight of 236.03 g/mol . It is a derivative of toluene, where the hydrogen atoms at the 5th and 2nd positions of the benzene ring are substituted with fluorine and iodine atoms, respectively.

Scientific Research Applications

5-Fluoro-2-iodotoluene has a wide range of applications in scientific research, including:

Safety and Hazards

When handling 5-Fluoro-2-iodotoluene, avoid all personal contact, including inhalation . Use personal protective equipment and ensure adequate ventilation . Avoid contact with moisture and incompatible materials . When handling, do not eat, drink, or smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the iodination of 5-fluorotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodotoluene is primarily related to its ability to undergo various chemical transformations. The presence of both fluorine and iodine atoms in the molecule allows for selective reactivity, making it a valuable intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to the formation of new chemical bonds and the modulation of biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBMDRDQJLUMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951179
Record name 4-Fluoro-1-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66256-28-8
Record name 4-Fluoro-1-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66256-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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